![molecular formula C19H17FN4O2 B5511535 N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide](/img/structure/B5511535.png)
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide
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Description
Synthesis Analysis
The synthesis of complex molecules like N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide typically involves multi-step organic reactions, starting from simpler precursors. While specific studies on this compound are scarce, synthesis strategies for related compounds provide insight. For instance, electrophiles and a series of substituted benzoic acids have been converted into esters, acid hydrazides, and then into heterocyclic cores in related molecules. These methods might be adaptable for synthesizing the target compound through tailored electrophilic substitution reactions, cyclization, and condensation steps (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of such a compound is typically characterized using spectroscopic techniques such as IR, EI-MS, 1H NMR, and 13C NMR. These methodologies provide detailed information on the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule, essential for understanding its chemical behavior and interactions (Abbasi et al., 2018).
Scientific Research Applications
Synthesis and Biological Evaluation
One study focused on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying peripheral benzodiazepine receptors using positron emission tomography. These compounds, including derivatives of benzoxadiazol, showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors compared to central benzodiazepine receptors. This suggests their potential application in imaging agent development for neurodegenerative disorders (Fookes et al., 2008).
Anticonvulsant Evaluation
Another research effort involved the synthesis and anticonvulsant evaluation of indoline derivatives, incorporating aryloxadiazole amine and benzothiazole acetamide frameworks. These compounds were tested for anticonvulsant activities, highlighting their potential therapeutic value in managing seizure disorders (Nath et al., 2021).
Chemical Reactivity and Application
A study on the synthesis and reactivity of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide discussed its application as a building block for Julia olefination. This research illustrates the compound's versatility in synthesizing alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, potentially useful in various chemical synthesis applications (Ghosh et al., 2009).
Anticancer Evaluation
The synthesis, characterization, and anticancer evaluation of certain derivatives were explored, indicating their potential in cancer treatment. These studies emphasize the relevance of benzoxadiazol derivatives in developing new therapeutic agents (Salahuddin et al., 2014).
properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-11-14(13-4-3-5-15(20)19(13)21-11)9-18(25)24(2)10-12-6-7-16-17(8-12)23-26-22-16/h3-8,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDXZYEUMYPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(C)CC3=CC4=NON=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-methylacetamide |
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